molecular formula C18H15N3O4S B2498960 1-(4-methoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one CAS No. 946330-31-0

1-(4-methoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2498960
M. Wt: 369.4
InChI Key: YIDMKQAHVIYDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazinone compounds involves multi-component condensation processes. For instance, substituted 2-aminobenzo[b]pyrans, which share structural similarities with pyrazinones, have been synthesized through three-component condensation, demonstrating a method that could potentially apply to the synthesis of our target compound (Shestopalov et al., 2003).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound’s characteristics. For instance, the crystal and molecular structure of compounds similar to 1-(4-methoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one has been established using X-ray diffraction analysis, providing insights into the arrangement and interaction of atoms within the compound (Evecen et al., 2016).

Chemical Reactions and Properties

The chemical properties of pyrazinone derivatives, such as reactions with various chemical agents and under different conditions, are central to their chemical utility and application. The one-pot synthesis approach, as seen in derivatives of pyrazinones, showcases the compound's reactivity and potential for various chemical transformations (Jilani, 2007).

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthetic Pathways : Researchers have developed one-pot synthesis methods for related compounds, demonstrating innovative approaches to synthesizing complex molecules. For example, a one-pot synthesis method has been utilized for creating 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, highlighting an improved alternative to traditional multi-step reactions. This method involves hydroiodic acid to effect O-demethylation, lactonization, and nitro reduction to amine, showcasing the compound's versatility in synthetic organic chemistry (Jilani, 2007).

  • Characterization and Structural Analysis : Another aspect of the research focuses on the structural analysis and characterization of similar compounds. For instance, substituted 2-aminobenzo[b]pyrans were synthesized and their molecular and crystal structures established by X-ray diffraction analysis, emphasizing the importance of structural understanding in the development of new compounds (Shestopalov et al., 2003).

Biological Applications

  • Cytotoxicity Studies : Some derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This research illustrates the potential biomedical applications of these compounds in developing new therapeutic agents (Hassan et al., 2014).

  • Antimicrobial Properties : The synthesis and evaluation of antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds have been explored, with findings indicating significant activity against gram-positive bacteria. This suggests the utility of such compounds in addressing bacterial infections (Georgiadis et al., 1992).

Chemical Properties and Reactions

  • Reactions with Thioureas and Thioamides : Studies have shown that reactions between aroylphenylacetylenes and thiocarbonyl compounds can produce a variety of pyrazole derivatives, providing insights into the reactivity and potential applications of these chemical frameworks in synthesizing novel compounds (Basyouni & Omar, 1974).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-25-16-7-5-14(6-8-16)20-10-9-19-17(18(20)22)26-12-13-3-2-4-15(11-13)21(23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDMKQAHVIYDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.